molecular formula C23H39ClN2O4 B12772994 Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride CAS No. 112923-09-8

Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride

Cat. No.: B12772994
CAS No.: 112923-09-8
M. Wt: 443.0 g/mol
InChI Key: KKYMWRGPMFMPAD-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C23H38N2O4·HCl It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 2-(decyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can result in improved cognitive function and memory. Additionally, the compound may bind to receptors such as GABA-A, modulating neurotransmitter activity and exerting anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
  • Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
  • Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride

Uniqueness

Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Its decyloxy group provides hydrophobic characteristics, while the morpholinyl group contributes to its ability to interact with biological targets.

Properties

CAS No.

112923-09-8

Molecular Formula

C23H39ClN2O4

Molecular Weight

443.0 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-decoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-11-17-28-22-13-10-9-12-21(22)24-23(26)29-20-16-25-14-18-27-19-15-25;/h9-10,12-13H,2-8,11,14-20H2,1H3,(H,24,26);1H

InChI Key

KKYMWRGPMFMPAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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